Cas no 899978-24-6 (N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide)

N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N-(2-morpholin-4-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide
- AKOS024473971
- N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
- 899978-24-6
- N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
- F2879-2800
- N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide
-
- インチ: 1S/C11H16N4O4/c16-10(11(17)13-9-1-6-19-14-9)12-2-3-15-4-7-18-8-5-15/h1,6H,2-5,7-8H2,(H,12,16)(H,13,14,17)
- InChIKey: YSYZQQNIABAWFY-UHFFFAOYSA-N
- SMILES: O1CCN(CCNC(C(NC2C=CON=2)=O)=O)CC1
計算された属性
- 精确分子量: 268.11715500g/mol
- 同位素质量: 268.11715500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.7Ų
- XLogP3: -0.7
N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-2800-10μmol |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-4mg |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-5mg |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-20mg |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-15mg |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-2μmol |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-5μmol |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-20μmol |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-1mg |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2879-2800-2mg |
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide |
899978-24-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamideに関する追加情報
Recent Advances in the Study of N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 899978-24-6)
In recent years, the compound N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 899978-24-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholine and oxazole moieties, has shown promising potential in various therapeutic applications. The following research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, making it more feasible for large-scale production. The compound's structure-activity relationship (SAR) has been extensively studied, revealing that the morpholine and oxazole groups play critical roles in its biological activity. These findings have paved the way for the development of derivatives with enhanced pharmacological properties.
One of the most notable aspects of N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide is its interaction with specific biological targets. Recent in vitro and in vivo studies have demonstrated its efficacy as a modulator of key signaling pathways, particularly those involved in inflammation and oncology. For instance, the compound has shown inhibitory effects on certain kinases that are overexpressed in cancer cells, suggesting its potential as an anticancer agent. Additionally, its anti-inflammatory properties have been explored in models of autoimmune diseases, with promising results.
Further research has delved into the pharmacokinetics and toxicity profile of N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide. Preliminary data indicate that the compound exhibits favorable bioavailability and a manageable safety profile, although further studies are needed to confirm these findings in human trials. The development of novel formulations, such as nanoparticle-based delivery systems, is also being investigated to enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 899978-24-6) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure and diverse biological activities make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and advancing it through clinical trials to realize its full therapeutic potential.
899978-24-6 (N'-2-(morpholin-4-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide) Related Products
- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 897479-95-7(4-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)
- 2172470-02-7(4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid)
- 21343-40-8(Ercalcidiol)
- 7761-76-4(Cyclopropyl 4-methylbenzenesulfonate)
- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)
- 1804623-93-5(2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 2172481-36-4(1-4-amino-4-(1-tert-butyl-1H-pyrazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 936329-95-2(Potassium ((Diethylamino)methyl)trifluoroborate)




